
3-Amino-1-phenyl-2(1H)-pyridinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-phenyl-2(1H)-pyridinone is a heterocyclic compound that features a pyridinone ring with an amino group and a phenyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-phenyl-2(1H)-pyridinone can be achieved through several methods. One common approach involves the reaction of isatins with 3-amino-1-phenyl-2-pyrazolin-5-one and β-diketone in an aqueous medium. This reaction is facilitated by the presence of a catalyst such as PEG-SO3H, which can be recovered and reused multiple times . Another method involves the use of Na2EDTA as a green and reusable catalyst for the synthesis of spirooxindoles, spiroacenaphthylenes, and spiro-2-amino-4H-pyrans under solvent-free conditions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings to minimize environmental impact and reduce costs.
化学反应分析
Types of Reactions
3-Amino-1-phenyl-2(1H)-pyridinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by common reagents and conditions used in organic synthesis.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
3-Amino-1-phenyl-2(1H)-pyridinone has numerous applications in scientific research:
作用机制
The mechanism of action of 3-Amino-1-phenyl-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to block the cell cycle at the G2/M phase, leading to the downregulation of Bcl-2 gene expression and upregulation of Bax expression, which promotes apoptosis . This pro-apoptotic mechanism is particularly relevant in the context of its anticancer properties.
相似化合物的比较
3-Amino-1-phenyl-2(1H)-pyridinone can be compared with other similar compounds, such as:
3-Amino-1-phenyl-2-pyrazolin-5-one: This compound shares a similar structure but features a pyrazolinone ring instead of a pyridinone ring.
3-Amino-5-hydroxy-1H-pyrazole: Another related compound with a pyrazole ring and an additional hydroxyl group.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a valuable compound for various applications.
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
3-amino-1-phenylpyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-8H,12H2 |
InChI 键 |
NLPLDJZVLWOIDB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
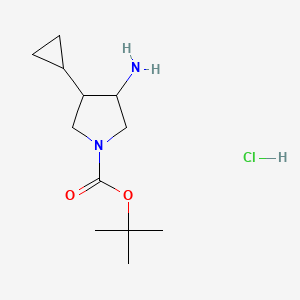

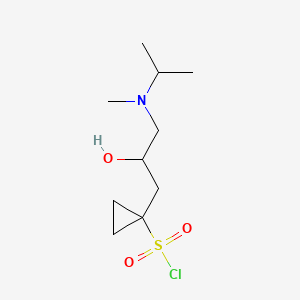
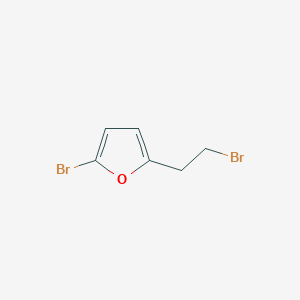

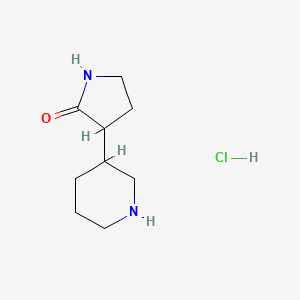
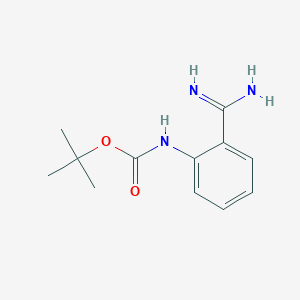

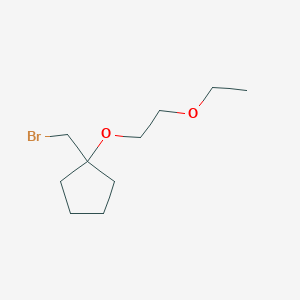

![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
